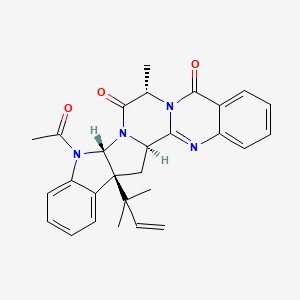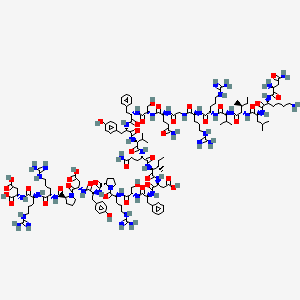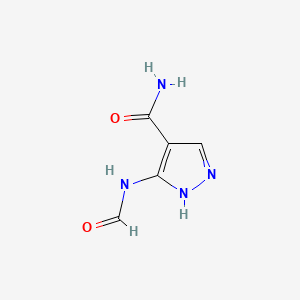![molecular formula C15H16O8 B585635 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 CAS No. 1346604-53-2](/img/structure/B585635.png)
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3” is a biochemical compound with a molecular formula of C15H13D3O8 and a molecular weight of 327.3 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound involves small molecules synthesis, biosynthesis, and purification . The process is strictly controlled to ensure product quality . The compound is available in flexible batch sizes to meet the different needs of global customers .Molecular Structure Analysis
The IUPAC name of the compound is 2-[[4-(1,1-dicarboxy-2,2,2-trideuterioethyl)phenyl]methyl]-2-methylpropanedioic acid . The InChI key is ZEKFTEFIUIONLO-BMSJAHLVSA-N . The compound has a canonical SMILES representation of CC(CC1=CC=C(C=C1)C©(C(=O)O)C(=O)O)(C(=O)O)C(=O)O .Chemical Reactions Analysis
The compound is used in various fields of research, including metabolic research, environmental studies, clinical diagnostics, and organic chemistry . It is particularly useful in studying metabolic pathways in vivo in a safe manner . It is also used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc .Physical And Chemical Properties Analysis
The compound is a white solid that is soluble in methanol . It should be stored at 2-8°C .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-(1,1-dicarboxy-2,2,2-trideuterioethyl)phenyl]methyl]-2-methylpropanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8/c1-14(10(16)17,11(18)19)7-8-3-5-9(6-4-8)15(2,12(20)21)13(22)23/h3-6H,7H2,1-2H3,(H,16,17)(H,18,19)(H,20,21)(H,22,23)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKFTEFIUIONLO-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine](/img/structure/B585555.png)





![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)


